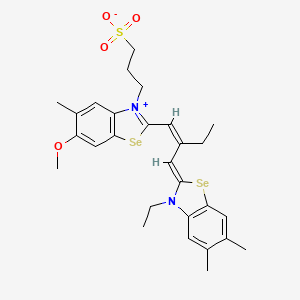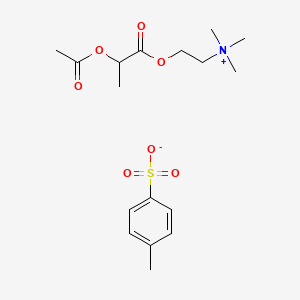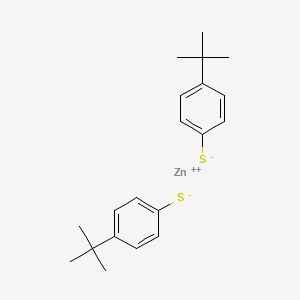
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride is a chemical compound with the molecular formula C14H25Cl2N3O3. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate typically involves the reaction of 4-(2-pyridyl)piperazine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain white lamellar crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in neurotransmission, thereby exerting its effects on the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)propanoate: A similar compound with slight structural differences.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring instead of a piperazine ring, exhibiting different biological activities
Uniqueness
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104373-87-7 |
|---|---|
Molekularformel |
C14H25Cl2N3O3 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH.H2O/c1-2-19-14(18)6-8-16-9-11-17(12-10-16)13-5-3-4-7-15-13;;;/h3-5,7H,2,6,8-12H2,1H3;2*1H;1H2 |
InChI-Schlüssel |
YCQADZDYCHPXMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


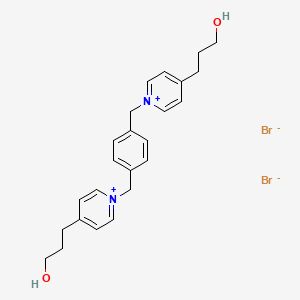
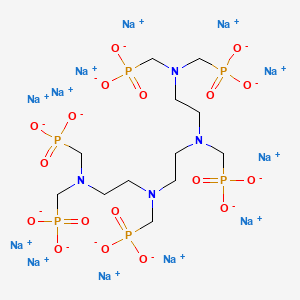
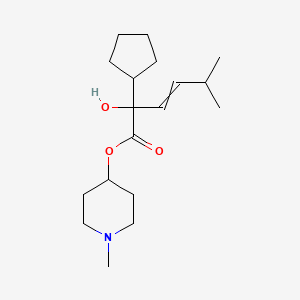
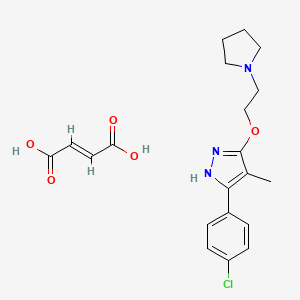

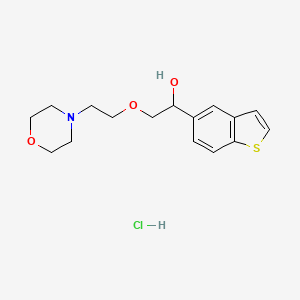
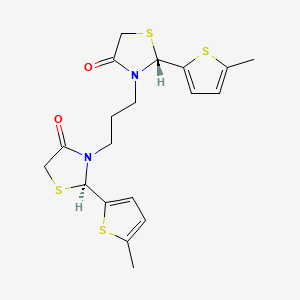
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

